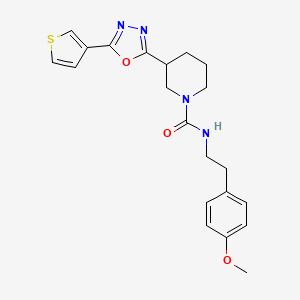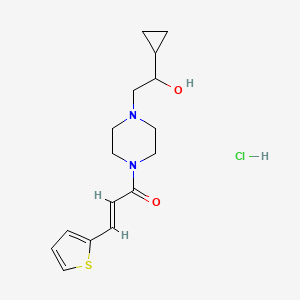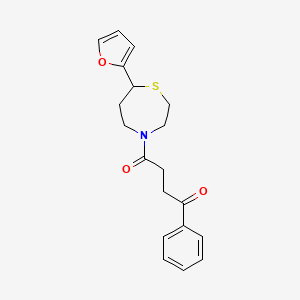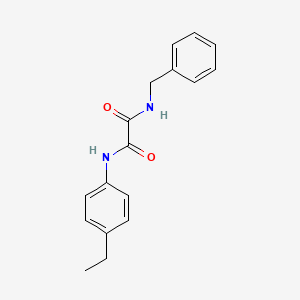![molecular formula C23H23ClN2O5S B2400042 8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866895-19-4](/img/structure/B2400042.png)
8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The quinoline could be formed through a Skraup or Doebner-Miller synthesis, the benzenesulfonyl group could be introduced through a sulfonation reaction, and the spirocyclic structure could be formed through a type of cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The quinoline and benzenesulfonyl groups would likely contribute to the compound’s aromaticity, while the spirocyclic structure would give it a three-dimensional shape.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the quinoline, benzenesulfonyl, and spirocyclic groups. The quinoline could undergo electrophilic aromatic substitution reactions, the benzenesulfonyl group could participate in nucleophilic substitution reactions, and the spirocyclic structure could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It would likely be a solid at room temperature, and its solubility would depend on the specific arrangement of its functional groups.Aplicaciones Científicas De Investigación
Spirocyclic and Azaspiro Compound Synthesis
- Studies have detailed synthetic routes to create spirocyclic systems and dihydroisoquinoline derivatives through Ritter reactions, showcasing the versatility of these compounds in forming complex chemical structures. These methods offer insights into synthesizing related compounds, including those with specific spirocyclic frameworks like 8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane (Rozhkova et al., 2013).
Supramolecular Arrangements
- Research on cyclohexane-5-spirohydantoin derivatives has contributed to understanding the supramolecular arrangements influenced by substituents on the cyclohexane ring, highlighting the role of molecular structure in crystal formation (Graus et al., 2010).
Aziridination and Cycloaddition
- The aziridination and 1,3-dipolar cycloaddition processes of dibenzylidenecyclohexanone and its derivatives have been explored, demonstrating the formation of diazadispirodecanes and triazadispirododecanes. These studies offer a pathway to synthesize nitrogen-containing spirocyclic compounds (Albar et al., 1997).
Stereoselective Syntheses
- Research into the stereoselective syntheses of spiroacetal enol ethers and related compounds reveals methods to control the stereochemistry of spirocyclic frameworks, which is crucial for the creation of compounds with desired biological or chemical properties (Toshima et al., 1998).
Direcciones Futuras
Propiedades
IUPAC Name |
8-[3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-29-17-4-7-20-19(14-17)22(26-10-8-23(9-11-26)30-12-13-31-23)21(15-25-20)32(27,28)18-5-2-16(24)3-6-18/h2-7,14-15H,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZIWSKGOTULJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC5(CC4)OCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-Dimethylbenzyl)oxy]chromane](/img/structure/B2399959.png)
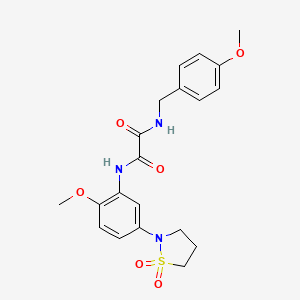
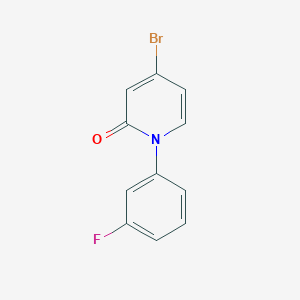
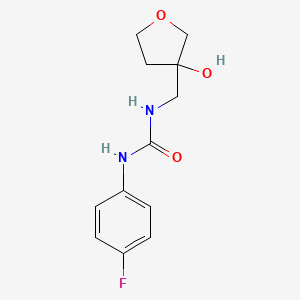
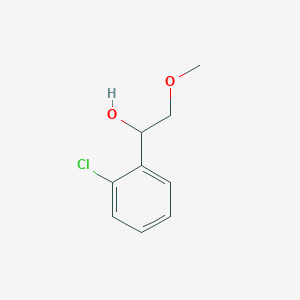
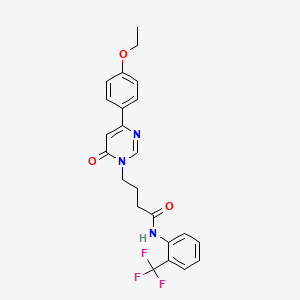
![7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2399966.png)
![2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2399969.png)

